4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside

Vue d'ensemble

Description

4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside is a useful research compound. Its molecular formula is C20H24O7 and its molecular weight is 376.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Methoxyphenyl 3-O-benzyl-beta-D-galactopyranoside (MGBG) is a glycoside compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 376.405 g/mol

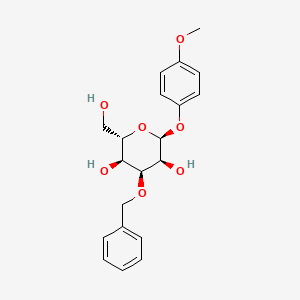

- Structural Features : Contains a benzyl group and a 4-methoxyphenyl moiety attached to a beta-D-galactopyranoside unit.

The compound's structure contributes to its reactivity and interaction with various biological targets, making it a significant subject for research.

1. Glycosyltransferase Substrate

MGBG serves as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to different molecules. This property allows researchers to study the specificity and activity of these enzymes in galactose metabolism and glycosylation pathways .

2. Anti-inflammatory and Antioxidant Properties

Research indicates that MGBG exhibits notable anti-inflammatory and antioxidant activities. These effects are crucial for potential therapeutic applications in treating metabolic disorders and cancer. The compound may modulate cellular signaling pathways, influencing inflammation and oxidative stress responses.

3. Interaction with Biological Targets

Preliminary studies suggest that MGBG interacts with specific enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could have implications for drug development, particularly in designing glycosylated drugs that enhance bioavailability and efficacy .

MGBG's biological activity is primarily attributed to its ability to inhibit certain phosphatases, which play vital roles in cellular signaling and metabolism. The inhibition of these enzymes can lead to altered metabolic processes, making MGBG a candidate for further investigation in therapeutic contexts.

1. Drug Development

MGBG is being explored as an intermediate in synthesizing glycosylated drugs. Its structural properties may enhance the bioavailability of these drugs, making them more effective .

2. Biochemical Research

The compound is utilized in studies investigating carbohydrate-protein interactions, aiding researchers in understanding cellular processes and disease mechanisms .

3. Food Industry

MGBG has potential applications as a natural flavor enhancer or sweetener, providing an alternative to synthetic additives .

4. Cosmetic Formulations

Due to its moisturizing benefits, MGBG may be beneficial in developing skin-care products, improving product stability .

Case Studies

Several studies have highlighted the biological activity of MGBG:

- Study on Anti-inflammatory Effects : A study indicated that MGBG significantly reduced nitric oxide production in RAW 264.7 macrophages, showcasing its anti-inflammatory potential .

- Antioxidant Activity Assessment : In vitro assays demonstrated that MGBG effectively scavenged free radicals, suggesting its role as a potent antioxidant agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside | Contains three benzyl groups | Greater hydrophobicity may enhance bioavailability |

| Phenyl beta-D-galactopyranoside | Lacks methoxy and benzyl substituents | Simpler structure with different biological properties |

| Benzyl beta-D-galactopyranoside | Only contains one benzyl group | Less complex, potentially differing activity profile |

Each compound presents unique characteristics that differentiate them from MGBG concerning their biological activities and potential applications in research and medicine .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound is extensively studied for its potential therapeutic properties, particularly in drug development. It serves as a valuable intermediate in synthesizing glycosylated drugs, enhancing their bioavailability and efficacy. Notably, research indicates that it possesses anticancer , anti-inflammatory , and antiviral properties.

Case Study: Anticancer Activity

In vitro studies using human cancer cell lines such as MDA-MB-231 demonstrated that treatment with 4-Methoxyphenyl 3-O-Benzyl-beta-D-galactopyranoside resulted in a significant decrease in cell viability and an increase in apoptotic markers. In vivo studies also indicated reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent against cancer .

Biochemical Research

This compound is utilized in biochemical research to investigate carbohydrate-protein interactions, which are crucial for understanding cellular processes and disease mechanisms. Its ability to form stable glycosidic linkages allows for selective modification of hydroxyl groups, making it an indispensable tool in glycoscience research.

Natural Product Synthesis

This compound acts as a key intermediate in the synthesis of complex natural products. Researchers leverage its unique structural properties to create compounds with specific biological activities.

Synthesis Example

In synthetic chemistry, this compound has been used as a building block for the production of more complex glycosides and glycoconjugates, facilitating the exploration of novel therapeutic agents .

Cosmetic Formulations

Due to its unique chemical structure, this compound is being evaluated for use in cosmetic products. Its properties may enhance skin health and stability in formulations, potentially offering moisturizing benefits .

Food Industry Applications

The compound may also find applications within the food industry as a flavor enhancer or preservative. Its natural properties could contribute to developing new food products with enhanced sensory qualities .

Analytical Chemistry

In analytical chemistry, this compound is employed in chromatographic techniques for separating and identifying complex mixtures, aiding quality control and research applications .

Data Summary Table

| Application Area | Key Insights |

|---|---|

| Pharmaceutical Development | Anticancer, anti-inflammatory, antiviral properties; significant reduction of tumor size in models |

| Biochemical Research | Investigates carbohydrate-protein interactions; inhibits enzymes related to inflammation |

| Natural Product Synthesis | Key intermediate for synthesizing complex natural products |

| Cosmetic Formulations | Potential benefits for skin health; improves product stability |

| Food Industry | Explored as a flavor enhancer or preservative |

| Analytical Chemistry | Used in chromatographic techniques for quality control |

Propriétés

IUPAC Name |

(2S,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)-4-phenylmethoxyoxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-24-14-7-9-15(10-8-14)26-20-18(23)19(17(22)16(11-21)27-20)25-12-13-5-3-2-4-6-13/h2-10,16-23H,11-12H2,1H3/t16-,17-,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPFTCBIXZWFIZ-VYJAJWGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)CO)O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693679 | |

| Record name | 4-Methoxyphenyl 3-O-benzyl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383905-60-0 | |

| Record name | 4-Methoxyphenyl 3-O-benzyl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.